Resveratrol-3-O-sulfate sodium

Description

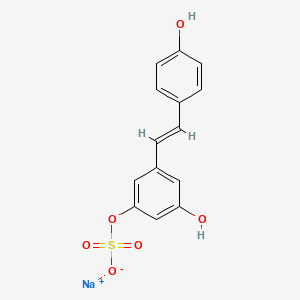

Structure

3D Structure of Parent

Properties

CAS No. |

858127-11-4 |

|---|---|

Molecular Formula |

C14H12NaO6S |

Molecular Weight |

331.30 g/mol |

IUPAC Name |

sodium;[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] sulfate |

InChI |

InChI=1S/C14H12O6S.Na/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19;/h1-9,15-16H,(H,17,18,19);/b2-1+; |

InChI Key |

KXNGTEOOWGJPRO-TYYBGVCCSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O.[Na] |

Synonyms |

5-[(1E)-2-(4-Hydroxyphenyl)ethenyl]-1,3-benzenediol 1-(Hydrogen Sulfate) Monosodium Salt; _x000B_ |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of Resveratrol-3-O-sulfate Sodium: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol-3-O-sulfate (R3S), a major metabolite of the well-studied polyphenol resveratrol (B1683913), has long been considered an inactive byproduct of biotransformation. However, emerging evidence challenges this notion, suggesting that R3S possesses its own distinct biological activities and may serve as a stable intracellular reservoir for the parent compound, resveratrol. This technical guide provides an in-depth exploration of the mechanism of action of Resveratrol-3-O-sulfate sodium, consolidating key quantitative data, detailing experimental protocols for its characterization, and visualizing the complex signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Introduction

Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer effects[1][2][3]. Despite its promising preclinical activity, the therapeutic potential of resveratrol is often questioned due to its low bioavailability, a consequence of rapid and extensive metabolism in the body[1][4][5]. One of the primary metabolites formed is Resveratrol-3-O-sulfate (R3S). This guide focuses on the sodium salt of this metabolite, delving into its direct biological effects and its role as a prodrug that can be converted back to active resveratrol within target cells[1][4][6]. Understanding the multifaceted mechanism of action of R3S is crucial for harnessing the full therapeutic potential of resveratrol and its derivatives.

Quantitative Data Summary

The biological effects of Resveratrol-3-O-sulfate sodium have been quantified in various in vitro systems. The following tables summarize the key findings to provide a comparative overview of its potency and efficacy.

| Biological Activity | Cell Line/System | Concentration | Effect | Reference |

| Anti-inflammatory | LPS-stimulated U-937 macrophages | 1 µM | ↓ IL-1α expression by 61.2% | [7][8][9] |

| LPS-stimulated U-937 macrophages | 1 µM | ↓ IL-1β expression by 76.6% | [7][8][9] | |

| LPS-stimulated U-937 macrophages | 1 µM | ↓ IL-6 expression by 42.2% | [7][8][9] | |

| LPS-stimulated U-937 macrophages | 1 µM | ↓ TNF-α and IL-6 release to levels similar to resveratrol | [7][8][9] | |

| Anticancer | Caco-2 colorectal adenocarcinoma cells | 10-100 µM | Dose-dependent decrease in cell growth | [7][8][9] |

| Caco-2 colorectal adenocarcinoma cells | 25 µM and 50 µM | Induction of apoptosis | [7][8][9] | |

| HT-29 and HCA-7 colorectal cancer cells | Clinically achievable concentrations | Inhibition of cell growth | [1] | |

| Enzyme Inhibition | COX-1 | In vitro assay | IC50 = 3.60 µM | [2] |

| COX-2 | In vitro assay | IC50 = 7.53 µM | [2] | |

| mitoNEET (human protein) | In vitro binding assay | IC50 = 3.36 µM (for displacement of rosiglitazone) | [7][8][9] | |

| Enzyme Induction | Quinone Reductase 1 (QR1) | Cell-based assay | Potent induction | [2] |

| Antioxidant Activity | DPPH free radical scavenging assay | Not specified | Exhibited scavenging activity | [2] |

Table 1: Summary of In Vitro Biological Activities of Resveratrol-3-O-sulfate.

Core Mechanisms of Action

The mechanism of action of Resveratrol-3-O-sulfate is multifaceted, involving direct interactions with cellular targets and indirect effects through its conversion to resveratrol.

Anti-inflammatory Effects via NF-κB Inhibition

Resveratrol-3-O-sulfate has demonstrated potent anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of pro-inflammatory cytokines. R3S can suppress this pathway, resulting in a significant reduction in the expression and release of key inflammatory mediators.

Anticancer Activity: A Dual Role

Resveratrol-3-O-sulfate exhibits anticancer properties through at least two distinct mechanisms: direct inhibition of cancer cell proliferation and apoptosis induction, and its role as a prodrug for resveratrol, which can then exert its own potent anticancer effects.

Studies on colorectal adenocarcinoma cells (Caco-2) have shown that R3S can directly inhibit cell growth in a dose-dependent manner and induce apoptosis at higher concentrations.

A key aspect of R3S's anticancer activity is its ability to be taken up by cancer cells, where it is then deconjugated by steroid sulfatases to regenerate resveratrol. This intracellular conversion leads to a localized accumulation of resveratrol, which can then induce autophagy and senescence, particularly in cancer cells, while having minimal effect on normal cells[1][4].

Interaction with mitoNEET

Resveratrol-3-O-sulfate has been identified as a ligand for mitoNEET, an outer mitochondrial membrane protein. It displaces the known ligand rosiglitazone (B1679542) with a notable IC50 value, indicating a strong binding affinity[7][8][9]. The functional consequences of this interaction are still under investigation but suggest a potential role for R3S in modulating mitochondrial function and cellular metabolism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Resveratrol-3-O-sulfate's mechanism of action.

Anti-inflammatory Activity Assessment in LPS-stimulated U-937 Macrophages

Objective: To quantify the inhibitory effect of Resveratrol-3-O-sulfate on the production of pro-inflammatory cytokines in a human macrophage cell line.

Materials:

-

U-937 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

Resveratrol-3-O-sulfate sodium

-

RPMI-1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

-

ELISA kits for IL-1α, IL-1β, IL-6, and TNF-α

-

96-well cell culture plates

Procedure:

-

Cell Culture and Differentiation: Culture U-937 cells in RPMI-1640 medium. For differentiation into macrophages, seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate and treat with 100 ng/mL PMA for 48 hours.

-

Treatment: After differentiation, replace the medium with fresh medium containing 1 µM Resveratrol-3-O-sulfate sodium for 1 hour.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Quantification: Collect the cell culture supernatants and measure the concentrations of IL-1α, IL-1β, IL-6, and TNF-α using the respective ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by comparing the values from the R3S-treated wells to the LPS-only treated wells.

Anticancer Activity: Caco-2 Cell Growth Inhibition and Apoptosis Assay

Objective: To determine the effect of Resveratrol-3-O-sulfate on the proliferation and apoptosis of human colorectal adenocarcinoma cells.

Materials:

-

Caco-2 human colorectal adenocarcinoma cell line

-

DMEM medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Resveratrol-3-O-sulfate sodium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Annexin V-FITC Apoptosis Detection Kit

-

96-well and 6-well cell culture plates

-

Flow cytometer

Procedure (Cell Growth Inhibition):

-

Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Resveratrol-3-O-sulfate (10-100 µM).

-

Incubation: Incubate the plate for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control.

Procedure (Apoptosis Assay):

-

Cell Seeding and Treatment: Seed Caco-2 cells in a 6-well plate and treat with 25 µM and 50 µM Resveratrol-3-O-sulfate for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).

Steroid Sulfatase Activity Assay

Objective: To measure the conversion of Resveratrol-3-O-sulfate to resveratrol in cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HT-29)

-

Resveratrol-3-O-sulfate sodium

-

Cell lysis buffer

-

HPLC system with a UV detector

Procedure:

-

Cell Culture and Treatment: Culture cancer cells to near confluency and treat with a known concentration of Resveratrol-3-O-sulfate.

-

Cell Lysis: After a specified incubation time, wash the cells with PBS and lyse them.

-

Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant.

-

HPLC Analysis: Analyze the supernatant using HPLC to separate and quantify the amounts of both Resveratrol-3-O-sulfate and resveratrol.

-

Data Analysis: Determine the rate of conversion by measuring the increase in resveratrol concentration over time.

Conclusion

Resveratrol-3-O-sulfate sodium is not merely an inactive metabolite but a bioactive molecule with a complex and significant mechanism of action. Its ability to exert direct anti-inflammatory and anticancer effects, coupled with its role as an intracellular reservoir for its more famous parent compound, resveratrol, positions it as a molecule of considerable interest for therapeutic development. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the multifaceted activities of R3S. A deeper understanding of its pharmacology will be instrumental in designing novel therapeutic strategies that leverage the full potential of resveratrol and its metabolites for the treatment of a range of human diseases.

References

- 1. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

- 2. benchchem.com [benchchem.com]

- 3. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Activity of Resveratrol-3-O-sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a natural polyphenol, has garnered significant attention for its diverse health benefits, including anti-inflammatory, anticancer, and antioxidant properties[1][2][3]. However, its clinical application is hampered by low bioavailability due to rapid and extensive metabolism following oral administration[4][5][6]. The primary products of this metabolism are sulfate (B86663) and glucuronide conjugates, with Resveratrol-3-O-sulfate (R3S) being one of the most abundant metabolites found in human plasma[7][8]. Initially dismissed as inactive byproducts, emerging evidence suggests that R3S possesses its own distinct biological activities and may also serve as an intracellular reservoir, releasing the parent resveratrol in target tissues[4][9]. This technical guide provides an in-depth analysis of the biological activities of Resveratrol-3-O-sulfate, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development.

Metabolism and Bioavailability

Upon oral ingestion, resveratrol undergoes rapid first-pass metabolism, primarily in the intestine and liver[5][6]. Sulfation is a major conjugation pathway in humans, catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being quasi-exclusively responsible for the formation of R3S[7]. This extensive metabolism results in a bioavailability of parent resveratrol of less than 1%[3][10].

However, the concentration of its metabolites, particularly R3S, can reach micromolar levels in the plasma, significantly higher than the parent compound[7][8]. For instance, after a 5g dose of resveratrol, the maximum plasma concentration (Cmax) for R3S was reported to be around 18 µM, compared to only 4.2 µM for parent resveratrol[8]. This has led to the hypothesis that R3S may act as a "pro-drug," circulating in the bloodstream and being converted back to active resveratrol by sulfatases within specific target cells, thereby providing a sustained intracellular source[4][9].

References

- 1. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Multidimensional biological activities of resveratrol and its prospects and challenges in the health field [frontiersin.org]

- 4. Resveratrol-sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Resveratrol-3-O-sulfate Sodium: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a well-studied polyphenol, undergoes rapid and extensive metabolism in vivo, leading to the formation of various metabolites. Among these, Resveratrol-3-O-sulfate has emerged as a key player, often found in higher concentrations in plasma than its parent compound. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activities of Resveratrol-3-O-sulfate sodium salt. It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Discovery and Endogenous Synthesis

The discovery of Resveratrol-3-O-sulfate stems from pharmacokinetic studies of resveratrol, which revealed its low bioavailability despite significant biological effects. It was identified as one of the primary metabolites of resveratrol in humans and various animal models.[1][2] The conversion of resveratrol to its sulfated form is an enzymatic process primarily occurring in the liver and intestinal epithelial cells.[3][4]

This biotransformation is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A1 being the predominant isoform responsible for the sulfation of resveratrol at the 3-hydroxyl position.[1] The enzymatic reaction involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the resveratrol molecule. This process increases the water solubility of resveratrol, facilitating its systemic distribution and eventual excretion.

Chemical Synthesis of Resveratrol-3-O-sulfate Sodium Salt

The chemical synthesis of Resveratrol-3-O-sulfate is crucial for obtaining sufficient quantities for research purposes. A common strategy involves the selective protection of the hydroxyl groups, followed by sulfation and deprotection. The final step typically involves the formation of the sodium salt to enhance stability and solubility.

A general synthetic scheme involves:

-

Protection of the 4'- and 5-hydroxyl groups of resveratrol: This is often achieved using protecting groups like tert-butyldimethylsilyl (TBDMS) or benzyl (B1604629) groups to prevent their reaction during sulfation.

-

Sulfation of the 3-hydroxyl group: The protected resveratrol is then reacted with a sulfating agent, such as a sulfur trioxide-trimethylamine complex (SO3·NMe3), in an appropriate solvent like acetonitrile (B52724).

-

Deprotection: The protecting groups are removed under specific conditions that do not affect the sulfate (B86663) group. For example, TBDMS groups can be removed using a fluoride (B91410) source like potassium fluoride (KF).

-

Formation of the sodium salt: The resulting Resveratrol-3-O-sulfate is then converted to its sodium salt by treatment with a sodium base, such as sodium carbonate or by using a cation-exchange resin in the sodium form.[5] Purification is often achieved through chromatographic techniques.

Biological Activities and Mechanisms of Action

Resveratrol-3-O-sulfate is not merely an inactive metabolite; it exhibits a range of biological activities, in some cases comparable to or distinct from resveratrol.

Anti-inflammatory Effects

Resveratrol-3-O-sulfate has demonstrated potent anti-inflammatory properties. It can significantly reduce the expression and release of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated U-937 macrophages, 1 µM of Resveratrol-3-O-sulfate decreased the expression of IL-1α, IL-1β, and IL-6 by 61.2%, 76.6%, and 42.2%, respectively, and also reduced the release of TNF-α and IL-6 to levels similar to those achieved with resveratrol.[6][7]

The anti-inflammatory mechanism of resveratrol and its metabolites often involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting the activation of NF-κB, Resveratrol-3-O-sulfate can suppress the downstream production of inflammatory mediators.

Anti-cancer Activity

Resveratrol-3-O-sulfate has shown promise as an anti-cancer agent. It can dose-dependently decrease the growth of Caco-2 colorectal adenocarcinoma cells at concentrations ranging from 10 to 100 µM and induces apoptosis at concentrations of 25 and 50 µM.[6][7]

Interestingly, Resveratrol-3-O-sulfate can act as an intracellular reservoir for the parent compound, resveratrol.[10] In some cancer cells, but not normal cells, it can be deconjugated back to resveratrol by steroid sulfatases, leading to localized high concentrations of the more active parent compound. This regenerated resveratrol can then induce autophagy and senescence selectively in cancer cells.[10] Autophagy is a cellular self-degradation process that can lead to cell death in cancer.

Other Biological Activities

-

Antioxidant Activity: Resveratrol-3-O-sulfate exhibits antioxidant properties, as demonstrated in a Trolox assay.[6][7]

-

Enzyme Inhibition: It has been shown to inhibit the activities of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammation and pain.[5]

-

Quinone Reductase 1 (QR1) Induction: Resveratrol-3-O-sulfate can induce the expression of QR1, a phase II detoxification enzyme that plays a role in cancer chemoprevention.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities and pharmacokinetics of Resveratrol-3-O-sulfate.

Table 1: In Vitro Biological Activities of Resveratrol-3-O-sulfate

| Biological Activity | Cell Line/System | Concentration/IC50 | Effect | Reference |

| Anti-inflammatory | ||||

| IL-1α expression inhibition | LPS-stimulated U-937 macrophages | 1 µM | 61.2% decrease | [6][7] |

| IL-1β expression inhibition | LPS-stimulated U-937 macrophages | 1 µM | 76.6% decrease | [6][7] |

| IL-6 expression inhibition | LPS-stimulated U-937 macrophages | 1 µM | 42.2% decrease | [6][7] |

| Anti-cancer | ||||

| Growth inhibition | Caco-2 colorectal adenocarcinoma cells | 10 - 100 µM | Dose-dependent decrease | [6][7] |

| Apoptosis induction | Caco-2 colorectal adenocarcinoma cells | 25 and 50 µM | Induction of apoptosis | [6][7] |

| Enzyme Inhibition | ||||

| COX-1 and COX-2 inhibition | In vitro assay | - | Inhibitory activity | [5] |

| Enzyme Induction | ||||

| Quinone Reductase 1 (QR1) induction | Cellular assay | - | Induction of QR1 | [5] |

| Binding Affinity | ||||

| mitoNEET binding | Human protein | IC50 = 3.36 µM | Displaces rosiglitazone | [6][7] |

Table 2: Pharmacokinetic Parameters of Resveratrol-3-O-sulfate

| Species | Administration Route | Dose | Tmax | Cmax | AUC | Reference |

| Rat | Gavage | 312.5 mg/kg (of Resveratrol) | ≤ 263 min | - | - | [1] |

| Mouse | Gavage | 625 mg/kg (of Resveratrol) | ≤ 263 min | - | - | [1] |

| Dog | Oral | 200-1200 mg/kg (of Resveratrol) | 1-5 h | - | AUC ratio to resveratrol: 2-11 | [2][11] |

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Chemical Synthesis of Resveratrol-3-O-sulfate Potassium Salt[6]

-

Protection: Resveratrol is reacted with a protecting agent for the 4' and 5-hydroxyl groups.

-

Sulfation: The protected resveratrol is dissolved in acetonitrile, and triethylamine (B128534) and sulfur trioxide-trimethylamine complex are added. The reaction mixture is stirred at room temperature.

-

Deprotection: After the reaction is complete, the protecting groups are removed. For example, if TBDMS is used, potassium fluoride in methanol/water is added.

-

Salt Formation and Purification: The reaction mixture is concentrated, and the residue is dissolved in water. The aqueous solution is then passed through a cation-exchange resin (e.g., Dowex 50X8-200) that has been converted to the potassium or sodium form. The eluate is concentrated, and the final product is purified by size-exclusion chromatography.

Quantification of Resveratrol-3-O-sulfate in Biological Samples by LC-MS/MS[2][12]

-

Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile or a mixture of acetonitrile and methanol. The supernatant is collected and evaporated to dryness. The residue is reconstituted in the mobile phase.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometric Detection: The eluate from the LC system is introduced into a tandem mass spectrometer operating in negative ion mode for the detection of Resveratrol-3-O-sulfate. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.

-

Quantification: A calibration curve is generated using standards of known concentrations of Resveratrol-3-O-sulfate.

COX-1/COX-2 Inhibition Assay[6]

The inhibitory activity of Resveratrol-3-O-sulfate on COX-1 and COX-2 can be assessed using commercially available screening kits. These assays typically measure the peroxidase activity of the enzymes. The protocol generally involves:

-

Incubating the purified enzyme (COX-1 or COX-2) with the test compound (Resveratrol-3-O-sulfate) and a heme cofactor.

-

Initiating the reaction by adding arachidonic acid (the substrate for the cyclooxygenase reaction) and a chromogenic substrate for the peroxidase reaction.

-

Monitoring the development of color or fluorescence over time using a plate reader.

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to that of a control without the inhibitor.

Quinone Reductase 1 (QR1) Induction Assay[6]

This cellular assay measures the ability of a compound to induce the activity of QR1.

-

Hepa 1c1c7 murine hepatoma cells are plated in multi-well plates and allowed to attach.

-

The cells are then treated with various concentrations of Resveratrol-3-O-sulfate for a specified period (e.g., 48 hours).

-

After treatment, the cells are lysed, and the protein concentration of the lysate is determined.

-

The QR1 activity in the cell lysate is measured by monitoring the NADPH-dependent reduction of a specific substrate, such as menadione, which is coupled to the reduction of a tetrazolium dye (e.g., MTT) that can be measured spectrophotometrically.

-

The induction of QR1 activity is expressed as the ratio of the specific activity in treated cells to that in vehicle-treated control cells.

Conclusion and Future Directions

Resveratrol-3-O-sulfate sodium salt is a significant metabolite of resveratrol with a growing body of evidence supporting its own biological activities. Its greater stability and higher plasma concentrations compared to the parent compound make it a compelling molecule for further investigation in the fields of pharmacology and drug development. The ability of Resveratrol-3-O-sulfate to act as a targeted delivery system for resveratrol in cancer cells is a particularly exciting area for future research.

This technical guide has provided a comprehensive overview of the current knowledge on Resveratrol-3-O-sulfate, from its discovery and synthesis to its mechanisms of action. The detailed protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing compound. Further research should focus on elucidating the precise molecular targets of Resveratrol-3-O-sulfate, conducting more extensive pharmacokinetic and pharmacodynamic studies in humans, and exploring its efficacy in various disease models.

References

- 1. Comparative Toxicokinetics of Trans-resveratrol and Its Major Metabolites in Harlan Sprague Dawley Rats and B6C3F1/N Mice Following Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. glpbio.com [glpbio.com]

- 8. Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Responses of Resveratrol | Bentham Science [eurekaselect.com]

- 10. Resveratrol-sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Resveratrol-3-O-sulfate Sodium (CAS 858127-11-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol-3-O-sulfate, a primary metabolite of resveratrol (B1683913), is increasingly recognized for its significant biological activities. This technical guide provides an in-depth overview of Resveratrol-3-O-sulfate sodium salt (CAS 858127-11-4), compiling essential information for researchers and drug development professionals. The document covers its chemical and physical properties, synthesis, biological activities with a focus on its anti-inflammatory, antioxidant, and anti-cancer effects, and available data on its pharmacokinetics. Detailed experimental protocols for key biological assays are provided, and all quantitative data are summarized in structured tables for ease of reference. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Chemical and Physical Properties

Resveratrol-3-O-sulfate sodium is a salt of one of the main metabolites of resveratrol, a naturally occurring polyphenol.[1][2][3] The sulfation of resveratrol at the 3-hydroxyl position is a key metabolic transformation that occurs in vivo.[4]

Table 1: Physicochemical Properties of Resveratrol-3-O-sulfate Sodium

| Property | Value | Source |

| CAS Number | 858127-11-4 | [1][3][5][6] |

| Molecular Formula | C₁₄H₁₁NaO₆S | [1][3][5][6] |

| Molecular Weight | 330.29 g/mol | [3][5] |

| Formal Name | 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol, 1-(hydrogen sulfate), monosodium salt | [1] |

| Synonyms | trans-Resveratrol 3-Sulfate Sodium Salt, Resveratrol-3-O-sulfate (sodium) | [3][5] |

| Appearance | A solid | [1] |

| Solubility | Slightly soluble in DMSO | [1][7] |

| Storage Temperature | -20°C | [7][8] |

Synthesis

The synthesis of specific resveratrol sulfate (B86663) metabolites requires a strategic approach involving selective protection of the hydroxyl groups. A general strategy for synthesizing resveratrol sulfates involves the protection of hydroxyl groups that are not the target for sulfation, followed by a sulfation reaction and subsequent deprotection.

General Synthetic Strategy for Resveratrol Sulfates

A common method for the synthesis of resveratrol sulfates involves a Heck coupling reaction to form the stilbene (B7821643) backbone, with appropriate protecting groups on the hydroxyl moieties. The desired hydroxyl group is then sulfated, followed by the removal of the protecting groups. The final step involves purification and, if required, salt formation.

Example Protocol: Synthesis of Tripotassium Resveratrol-3,5,4'-trisulfate

While a specific protocol for the monosodium 3-O-sulfate is not detailed in the provided results, a published method for the synthesis of the tripotassium salt of resveratrol trisulfate offers insight into the potential chemical steps.[4] This process involves:

-

Reaction Setup : The starting resveratrol material is reacted in a suitable solvent.

-

Sulfation : A sulfating agent is added to the reaction mixture. The reaction is then heated under an inert atmosphere (e.g., argon) for an extended period (e.g., 120 hours).[4]

-

Workup : After cooling, the reaction mixture is decanted and concentrated. Water is added, and the mixture is stirred.

-

Ion Exchange : The aqueous layer is concentrated and then passed through a cation-exchange resin column (e.g., Dowex 50WX8-200) to form the desired salt (in this case, potassium).[4]

-

Purification : Final purification can be achieved using techniques like size exclusion chromatography to remove any remaining inorganic impurities.[4]

Biological Activity and Mechanism of Action

Resveratrol-3-O-sulfate exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects.

Anti-inflammatory Activity

In lipopolysaccharide (LPS)-stimulated U-937 macrophage cells, Resveratrol-3-O-sulfate has demonstrated significant anti-inflammatory properties. At a concentration of 1 µM, it was shown to decrease the expression of pro-inflammatory cytokines.[1][7]

Table 2: Anti-inflammatory Effects of Resveratrol-3-O-sulfate (1 µM) in LPS-stimulated U-937 cells

| Cytokine | % Decrease in Expression | Source |

| IL-1α | 61.2% | [1][7] |

| IL-1β | 76.6% | [1][7] |

| IL-6 | 42.2% | [1][7] |

Furthermore, it was observed to decrease the release of TNF-α and IL-6 to levels comparable to the parent compound, resveratrol.[1][7]

Antioxidant Activity

Resveratrol-3-O-sulfate has been shown to possess antioxidant activity in a Trolox assay.[1][7] This suggests that it can contribute to the overall antioxidant effects observed after resveratrol consumption.

Antiproliferative and Pro-apoptotic Activity

This metabolite has demonstrated antiproliferative effects on Caco-2 colorectal adenocarcinoma cells in a dose-dependent manner at concentrations ranging from 10 to 100 µM.[1][7] It also induces apoptosis in these cells at concentrations of 25 and 50 µM.[1][7][9]

Interaction with mitoNEET

Resveratrol-3-O-sulfate has been identified as a ligand for the outer mitochondrial protein mitoNEET. It displaces rosiglitazone (B1679542) from the thiazolidine-2,4-dione (TZD) binding pocket of mitoNEET with an IC50 of 3.36 µM for the human protein.[1][7][9] This interaction suggests a potential role in modulating mitochondrial function.

Enzyme Inhibition

Studies on various resveratrol sulfates have shown that they can inhibit cyclooxygenase (COX) enzymes. Specifically, resveratrol-3-O-sulfate has been found to inhibit both COX-1 and COX-2.[4]

Table 3: COX Enzyme Inhibition by Resveratrol-3-O-sulfate

| Enzyme | IC₅₀ (µM) | Source |

| COX-1 | 3.60 | [4] |

| COX-2 | 7.53 | [4] |

Experimental Protocols

Cell Culture and LPS Stimulation for Anti-inflammatory Assays

-

Cell Line: U-937 human monocytic cells.

-

Culture Conditions: Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Differentiation: U-937 monocytes can be differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Differentiated macrophages are pre-treated with Resveratrol-3-O-sulfate sodium at the desired concentration (e.g., 1 µM) for a specified time before stimulation with lipopolysaccharide (LPS).

-

Cytokine Analysis: After the incubation period, the cell culture supernatant is collected to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA). The cells can be harvested to analyze cytokine gene expression by quantitative real-time PCR (qRT-PCR).

Caco-2 Cell Proliferation Assay

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with FBS and antibiotics.

-

Assay Procedure: Cells are seeded in 96-well plates and allowed to attach. They are then treated with various concentrations of Resveratrol-3-O-sulfate sodium (e.g., 10-100 µM) for a defined period (e.g., 24-72 hours).

-

Proliferation Measurement: Cell proliferation can be assessed using various methods, such as the MTT assay, which measures the metabolic activity of viable cells, or by direct cell counting.

Apoptosis Assay

-

Cell Line: Caco-2 cells.

-

Treatment: Cells are treated with Resveratrol-3-O-sulfate sodium at apoptosis-inducing concentrations (e.g., 25 and 50 µM).

-

Apoptosis Detection: Apoptosis can be detected using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry analysis. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.

Pharmacokinetics

Resveratrol is known for its high oral absorption but also for its rapid and extensive metabolism, leading to low bioavailability of the parent compound.[10] The primary metabolites found in circulation are glucuronide and sulfate conjugates, including Resveratrol-3-O-sulfate.[4] These metabolites can reach high micromolar concentrations in the blood.[11] The half-life of resveratrol metabolites in plasma is reported to be around 9-10 hours.[10]

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used and robust technique for the quantification of resveratrol and its metabolites.[12][13][14]

HPLC Method for Resveratrol Analysis

-

Column: A C18 reversed-phase column is commonly used.[12][15]

-

Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.05 M orthophosphoric acid, pH 2.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typical.[12][15]

-

Detection: UV detection at a wavelength of approximately 306 nm is suitable for resveratrol.[12]

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[12]

Visualizations

Caption: Inhibition of LPS-induced inflammatory signaling by Resveratrol-3-O-sulfate.

Caption: Workflow for Caco-2 cell proliferation (MTT) assay.

Caption: Interaction of Resveratrol-3-O-sulfate with mitoNEET.

References

- 1. caymanchem.com [caymanchem.com]

- 2. abmole.com [abmole.com]

- 3. scbt.com [scbt.com]

- 4. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans Resveratrol 3-Sulfate Sodium Salt | C14H11NaO6S | CID 56665631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Resveratrol-3-O-sulfate sodium | CAS#:858127-11-4 | Chemsrc [chemsrc.com]

- 7. glpbio.com [glpbio.com]

- 8. trans Resveratrol 3-Sulfate Sodium Salt | LGC Standards [lgcstandards.com]

- 9. Resveratrol-3-O-sulfate sodium - Immunomart [immunomart.com]

- 10. Resveratrol from Dietary Supplement to a Drug Candidate: An Assessment of Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. researchgate.net [researchgate.net]

- 14. login.medscape.com [login.medscape.com]

- 15. Comparison of Solubilization Capacity of Resveratrol in Sodium 3α,12α-Dihydroxy-7-oxo-5β-cholanoate and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

Resveratrol-3-O-sulfate Sodium: A Technical Overview of its Molecular Characteristics and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol-3-O-sulfate sodium, a primary metabolite of the well-studied polyphenol resveratrol (B1683913), has garnered significant attention within the scientific community. While resveratrol itself has demonstrated a wide array of biological activities, its rapid metabolism in vivo leads to the formation of various conjugates, with sulfated forms being particularly prominent. Understanding the molecular properties and biological functions of these metabolites, such as Resveratrol-3-O-sulfate, is crucial for elucidating the true mechanisms behind the physiological effects attributed to resveratrol consumption. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key biological activities of Resveratrol-3-O-sulfate sodium, supported by experimental methodologies and pathway visualizations.

Molecular Profile

The fundamental chemical and physical properties of Resveratrol-3-O-sulfate sodium are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₁NaO₆S | [1][2][3][4] |

| Molecular Weight | 330.29 g/mol | [1][2][3] |

| Formal Name | 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol, 1-(hydrogen sulfate), monosodium salt | [5] |

| CAS Number | 858127-11-4 | [2][4][5] |

| Appearance | Solid | [2][5] |

| Solubility | Slightly soluble in DMSO | [5][6] |

Synthesis of Resveratrol Sulfate (B86663) Metabolites

The targeted synthesis of resveratrol sulfate metabolites is essential for conducting detailed biological investigations. A common challenge lies in the selective protection of the different hydroxyl groups present in the resveratrol molecule.

General Synthetic Strategy

A representative synthetic approach involves the following key steps:

-

Selective Protection: The hydroxyl groups at the 3 and 5 positions of resveratrol are selectively protected to allow for sulfation at the 4' position, or vice versa, depending on the desired final product.

-

Sulfation Reaction: The unprotected hydroxyl group is then sulfated.

-

Deprotection and Salt Formation: The protecting groups are removed, and the sulfate salt is formed. For instance, the use of a Dowex 50X8-200 column in its potassium form can be employed to create the corresponding potassium salt, followed by purification methods like size exclusion chromatography to remove inorganic impurities.[2]

Biological Activities and Mechanisms of Action

Resveratrol-3-O-sulfate has been shown to retain or even exhibit enhanced activity in several biological assays compared to its parent compound, resveratrol.

Anti-inflammatory Activity

Resveratrol-3-O-sulfate demonstrates significant anti-inflammatory properties. One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory response.

Experimental Protocol: COX Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Resveratrol-3-O-sulfate on COX-1 and COX-2 enzymes.

-

Methodology:

-

The compound is incubated with purified COX-1 or COX-2 enzyme.

-

Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

The conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) is measured, often through the detection of a downstream product like prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

-

The IC₅₀ value is calculated by measuring the concentration of the compound required to inhibit 50% of the enzyme activity.[2]

-

-

Key Findings: Studies have shown that Resveratrol-3-O-sulfate inhibits both COX-1 and COX-2 with IC₅₀ values of 3.60 μM and 7.53 μM, respectively.[2]

Signaling Pathway: Inhibition of Inflammatory Mediators

References

- 1. mdpi.com [mdpi.com]

- 2. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different effect of resveratrol to induction of apoptosis depending on the type of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Resveratrol-Induced Programmed Cell Death and New Drug Discovery against Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cgp.iiarjournals.org [cgp.iiarjournals.org]

Resveratrol-3-O-sulfate Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol-3-O-sulfate sodium, a primary metabolite of resveratrol (B1683913), has garnered significant attention in the scientific community for its potential therapeutic applications. As a more bioavailable form than its parent compound, understanding its physical, chemical, and biological properties is crucial for ongoing research and drug development. This technical guide provides an in-depth overview of Resveratrol-3-O-sulfate sodium, including its core physical and chemical characteristics, detailed experimental protocols for its synthesis and biological evaluation, and a summary of its known signaling pathway interactions.

Physicochemical Properties

Resveratrol-3-O-sulfate sodium is an organic sodium salt and a metabolite of resveratrol. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁NaO₆S | [1][2] |

| Molecular Weight | 330.29 g/mol | [1][2] |

| CAS Number | 858127-11-4 | [2][3] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in DMSO. Soluble in DMSO and Methanol. | [4][5] |

| Stability | Stable for at least 4 years when stored at -20°C. | [4] |

| Storage Temperature | -20°C | [3][6] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum of resveratrol sulfates shows characteristic downfield shifts of the signals for the protons on the aromatic ring bearing the sulfate (B86663) group compared to resveratrol. The equivalence or non-equivalence of protons attached to C-2 and C-6 is diagnostic for identifying the position of sulfation.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of resveratrol sulfates. In positive ion mode, the protonated molecule [M+H]⁺ can be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ is detected.

Experimental Protocols

Synthesis of Resveratrol-3-O-sulfate

A general method for the synthesis of resveratrol sulfates involves the selective protection of the hydroxyl groups of resveratrol, followed by sulfation and deprotection. A detailed protocol based on the work of Hoshino et al. is outlined below.[7]

Experimental Workflow for Synthesis

Caption: A generalized workflow for the chemical synthesis of Resveratrol-3-O-sulfate.

Detailed Steps:

-

Protection: Selectively protect the 4'- and 5-hydroxyl groups of trans-resveratrol. This can be achieved using protecting groups such as tert-butyldimethylsilyl (TBDMS) ethers.

-

Sulfation: The free 3-hydroxyl group is then sulfated using a suitable sulfating agent, such as a sulfur trioxide-pyridine complex, in an appropriate solvent like pyridine (B92270) or dichloromethane. The reaction is typically carried out at room temperature.

-

Deprotection: The protecting groups are removed under conditions that do not affect the sulfate group. For silyl ethers, this is often achieved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

-

Purification: The crude product is purified using chromatographic techniques such as silica (B1680970) gel column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure resveratrol-3-O-sulfate. The sodium salt can be obtained by treatment with a sodium base.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the inhibitory effect of Resveratrol-3-O-sulfate on the NF-κB signaling pathway.

Experimental Workflow for NF-κB Assay

Caption: Workflow for determining NF-κB inhibition using a luciferase reporter assay.

Detailed Steps:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of Resveratrol-3-O-sulfate sodium for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by adding a stimulant such as tumor necrosis factor-alpha (TNF-α) to the wells.

-

Lysis: After an incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysates and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid) and calculate the percentage of inhibition compared to the stimulated control without the compound.

COX-1 and COX-2 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Resveratrol-3-O-sulfate sodium against COX-1 and COX-2 enzymes.

Experimental Workflow for COX Inhibition Assay

References

- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 2. benchchem.com [benchchem.com]

- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 4. Resveratrol inhibits proliferation in human colorectal carcinoma cells by inducing G1/S-phase cell cycle arrest and apoptosis through caspase/cyclin-CDK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 6. caymanchem.com [caymanchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

The Intracellular Role of Resveratrol-3-O-Sulfate Sodium: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the cellular and molecular activities of resveratrol-3-O-sulfate (R3S), a major metabolite of resveratrol (B1683913). It details its involvement in key cellular pathways, presents quantitative data from various studies, and outlines relevant experimental methodologies.

Introduction

Resveratrol, a well-studied polyphenol, undergoes rapid and extensive metabolism in vivo, leading to the formation of various conjugates, with resveratrol-3-O-sulfate (R3S) being one of the most abundant in human plasma.[1] Historically, such metabolites were often considered inactive byproducts. However, emerging evidence suggests that R3S possesses its own intrinsic biological activities and can also serve as an intracellular reservoir for the regeneration of its parent compound, resveratrol.[2][3][4] This guide synthesizes the current understanding of R3S's role in cellular pathways, providing a valuable resource for researchers investigating its therapeutic potential.

Physicochemical Properties and Metabolism

-

Molecular Formula: C₁₄H₁₁NaO₆S

-

Molecular Weight: 330.3 g/mol [5]

-

Metabolism: Resveratrol is primarily metabolized in the intestine and liver through phase II conjugation reactions, including sulfation and glucuronidation.[6] Sulfation is a major metabolic pathway in humans, with sulfotransferase enzymes (SULTs) catalyzing the addition of a sulfonate group.[1] R3S can be transported into cells and, in some cases, hydrolyzed back to resveratrol by sulfatases, allowing for sustained intracellular exposure to the active parent compound.[2][3][4]

Quantitative Data Summary

The biological effects of resveratrol-3-O-sulfate have been quantified across various experimental models. The following tables summarize key quantitative data from the literature.

Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity

| Parameter | Cell Line/System | Concentration/IC₅₀ | Effect | Reference |

| IL-1α Expression | LPS-stimulated U-937 cells | 1 µM | 61.2% decrease | [5][7] |

| IL-1β Expression | LPS-stimulated U-937 cells | 1 µM | 76.6% decrease | [5][7] |

| IL-6 Expression | LPS-stimulated U-937 cells | 1 µM | 42.2% decrease | [5][7] |

| TNF-α Release | LPS-stimulated U-937 cells | 1 µM | Decrease similar to resveratrol | [5][7] |

| IL-6 Release | LPS-stimulated U-937 cells | 1 µM | Decrease similar to resveratrol | [5][7] |

| COX-1 Inhibition | Enzyme Assay | IC₅₀ = 3.60 µM | Inhibition of cyclooxygenase-1 | [8] |

| COX-2 Inhibition | Enzyme Assay | IC₅₀ = 7.53 µM | Inhibition of cyclooxygenase-2 | [8] |

| mitoNEET Binding | Human Protein Assay | IC₅₀ = 3.36 µM | Displaces rosiglitazone | [5][7] |

Table 2: Anti-Cancer and Cytotoxic Activity

| Parameter | Cell Line | Concentration | Effect | Reference |

| Cell Growth Inhibition | Caco-2 colorectal adenocarcinoma | 10 - 100 µM | Dose-dependent decrease | [5][7] |

| Apoptosis Induction | Caco-2 colorectal adenocarcinoma | 25 µM and 50 µM | Induces apoptosis | [5][7] |

| Antiproliferative Activity | HT-29 and HCA-7 cancer cells | 25 µM | ~20% inhibition | [1] |

| Autophagy Induction | HT-29 cells | Clinically achievable concentrations | Increased conversion of LC3-I to LC3-II | [9] |

| Senescence Induction | HT-29 cells | Clinically achievable concentrations | Upregulation of CDKN1A/p21 and increased SA-β-gal staining | [9] |

Role in Cellular Signaling Pathways

Resveratrol-3-O-sulfate influences several critical cellular signaling pathways, either directly or through its conversion to resveratrol.

Anti-Inflammatory Pathways

R3S demonstrates significant anti-inflammatory properties. In lipopolysaccharide (LPS)-stimulated macrophages, it suppresses the expression and release of pro-inflammatory cytokines such as IL-1α, IL-1β, IL-6, and TNF-α.[5][7] This is partly achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8] Additionally, R3S has been shown to inhibit nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS) in RAW 264.7 cells.[8]

Figure 1: Simplified diagram of the anti-inflammatory action of Resveratrol-3-O-sulfate.

Cancer Cell Proliferation and Survival Pathways

R3S exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in colorectal cancer.[5][7] Studies have shown that R3S can induce autophagy and senescence in cancer cells, processes that can lead to cell cycle arrest and cell death.[9] This effect is often linked to the intracellular conversion of R3S to resveratrol, which then modulates pathways like the AKT/GSK-3β/Snail signaling cascade, known to be involved in epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[10]

Figure 2: R3S conversion to resveratrol and its impact on cancer cell pathways.

Antioxidant and Phase II Enzyme Induction Pathways

R3S possesses antioxidant activity, contributing to the quenching of free radicals.[8] Furthermore, it has been shown to be a potent inducer of NAD(P)H:quinone reductase 1 (QR1), a phase II detoxifying enzyme.[1][8] The induction of QR1 is a recognized mechanism for cancer chemoprevention.

Figure 3: Antioxidant and phase II enzyme induction by Resveratrol-3-O-sulfate.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the literature concerning the activity of resveratrol-3-O-sulfate.

Cell Culture and Treatment

-

Cell Lines: U-937 (human monocytic cells), Caco-2, HT-29, HCA-7 (human colorectal adenocarcinoma cells), RAW 264.7 (murine macrophages).

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Resveratrol-3-O-sulfate sodium salt is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells. For inflammatory studies, cells are often pre-treated with R3S for a specified time before stimulation with an inflammatory agent like LPS (1 µg/mL).

Cytokine Expression and Release Assays

-

Gene Expression (qPCR):

-

Total RNA is extracted from treated and control cells using a suitable RNA isolation kit.

-

cDNA is synthesized from the RNA using a reverse transcription kit.

-

Quantitative real-time PCR (qPCR) is performed using specific primers for target genes (e.g., IL-1α, IL-1β, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

-

Protein Release (ELISA):

-

Cell culture supernatants are collected after treatment.

-

The concentrations of secreted cytokines (e.g., TNF-α, IL-6) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Western Blot Analysis for Protein Expression

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA protein assay.

-

Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, p-AKT, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is often used as a loading control.[8]

Cell Viability and Apoptosis Assays

-

Cell Viability (e.g., WST-1 or MTT Assay):

-

Cells are seeded in 96-well plates and treated with various concentrations of R3S.

-

After the incubation period, a reagent like WST-1 or MTT is added to each well.

-

The absorbance is measured at the appropriate wavelength using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

-

Apoptosis (e.g., Flow Cytometry with Annexin V/PI Staining):

-

Treated cells are harvested and washed with PBS.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Enzyme Inhibition Assays (e.g., COX-1/COX-2)

-

Commercially available COX inhibitor screening assays are typically used.

-

The assay measures the peroxidase activity of COX enzymes.

-

R3S at various concentrations is incubated with the enzyme (COX-1 or COX-2) and arachidonic acid in the presence of a colorimetric substrate.

-

The absorbance is measured to determine the extent of inhibition, and IC₅₀ values are calculated.[8]

Figure 4: General experimental workflow for studying R3S cellular effects.

Conclusion and Future Directions

Resveratrol-3-O-sulfate sodium is not merely an inactive metabolite but a bioactive molecule with significant effects on various cellular pathways, particularly those related to inflammation and cancer. Its ability to act as a prodrug, delivering resveratrol to target tissues, further enhances its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers in pharmacology, cell biology, and drug development.

Future research should focus on elucidating the specific molecular targets of R3S, distinguishing its direct effects from those mediated by its conversion to resveratrol. Further investigation into its pharmacokinetics and tissue distribution will be crucial for designing effective in vivo studies and clinical trials. Understanding the interplay between R3S and other resveratrol metabolites will also be key to fully harnessing the health benefits of this fascinating class of compounds.

References

- 1. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-leicester-213265548798.s3.amazonaws.com [pstorage-leicester-213265548798.s3.amazonaws.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. Sulfate metabolites provide an intracellular pool for resveratrol generation and induce autophagy with senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol-sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol inhibits the invasion and metastasis of colon cancer through reversal of epithelial- mesenchymal transition via the AKT/GSK-3β/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Biological Targets of Resveratrol-3-O-sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (B1683913), a well-studied polyphenolic compound found in grapes and other plants, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its low bioavailability due to rapid metabolism into sulfate (B86663) and glucuronide conjugates has been a major hurdle in its clinical development.[1][4] Resveratrol-3-O-sulfate (R3S) is one of the most abundant of these metabolites in human plasma.[2][4] Emerging evidence suggests that R3S is not merely an inactive metabolite but may possess its own biological activities or serve as a systemic reservoir, being converted back to resveratrol in target tissues.[1][5] This guide provides an in-depth overview of the known biological targets and activities of Resveratrol-3-O-sulfate, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of R3S Interactions and Effects

The following tables summarize the currently available quantitative data on the molecular interactions and cellular effects of Resveratrol-3-O-sulfate.

Table 1: Direct Molecular Interactions of Resveratrol-3-O-sulfate

| Target | Assay Type | Species | IC50 | Reference |

| Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | Ovine | 3.60 µM | [6] |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Human | 7.53 µM | [6] |

| mitoNEET | Rosiglitazone Displacement Assay | Human | 3.36 µM | [7] |

Table 2: Cellular and Physiological Effects of Resveratrol-3-O-sulfate

| Biological Effect | Cell Line/Model | Concentration | Quantitative Outcome | Reference |

| Inhibition of IL-1α expression | LPS-stimulated U-937 macrophages | 1 µM | 61.2% decrease | [7] |

| Inhibition of IL-1β expression | LPS-stimulated U-937 macrophages | 1 µM | 76.6% decrease | [7] |

| Inhibition of IL-6 expression | LPS-stimulated U-937 macrophages | 1 µM | 42.2% decrease | [7] |

| Inhibition of TNF-α release | LPS-stimulated U-937 macrophages | 1 µM | Similar to resveratrol | [7] |

| Inhibition of IL-6 release | LPS-stimulated U-937 macrophages | 1 µM | Similar to resveratrol | [7] |

| Antiproliferative Activity | Caco-2 colorectal adenocarcinoma cells | 10 - 100 µM | Dose-dependent growth decrease | [7] |

| Apoptosis Induction | Caco-2 colorectal adenocarcinoma cells | 25 - 50 µM | Apoptosis induced | [7] |

| Anti-estrogenic Activity | hERα yeast two-hybrid system | 100 nM | ~50% reduction of E2 activity | [2] |

| Quinone Reductase 1 (QR1) Induction | Murine hepatoma 1c1c7 cells | - | Active | [6] |

| DPPH Radical Scavenging | Cell-free assay | - | Active | [6] |

Signaling Pathways and Mechanisms of Action

Resveratrol-3-O-sulfate has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory, anticancer, and anti-estrogenic effects.

Anti-inflammatory Signaling

R3S exerts anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. In inflammatory conditions, lipopolysaccharide (LPS) can activate pathways leading to the production of pro-inflammatory cytokines. R3S has been shown to suppress the expression and release of several of these cytokines, including IL-1α, IL-1β, IL-6, and TNF-α.[7] Additionally, R3S directly inhibits the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[6][8]

Role as a Prodrug in Cancer Cells

A significant mechanism of action for R3S is its role as a prodrug, particularly in cancer cells. R3S can be taken up by cancer cells and intracellularly converted back to resveratrol by steroid sulfatases. The regenerated resveratrol can then induce autophagy and senescence, leading to cancer cell growth inhibition.[1] This selective activation in cancer cells, which often overexpress sulfatases, presents a promising therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments relevant to the study of Resveratrol-3-O-sulfate.

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in a cellular environment.[9][10][11] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]

Objective: To confirm the direct binding of R3S to a putative target protein in intact cells.

Materials:

-

Cell line expressing the target protein

-

Resveratrol-3-O-sulfate sodium salt

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease inhibitors

-

Antibodies for the target protein for Western blotting or ELISA

Procedure:

-

Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with R3S at various concentrations or with a vehicle control and incubate under normal culture conditions for 1-2 hours.

-

Heating Step: Aliquot the treated cell suspensions into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C.[9]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by using a suitable lysis buffer.[9]

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the soluble target protein using Western blotting, ELISA, or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble target protein against the temperature for both vehicle- and R3S-treated samples. A shift in the melting curve to a higher temperature in the presence of R3S indicates thermal stabilization and therefore, direct target engagement.

Protocol 2: Biotinylated R3S Pull-Down Assay for Target Identification

This protocol describes a method to identify proteins that interact with R3S from a cell lysate using a biotinylated form of R3S as bait.

Objective: To identify novel protein targets of R3S.

Materials:

-

Biotinylated Resveratrol-3-O-sulfate (custom synthesis required)

-

Control (non-biotinylated R3S)

-

Cell lysate from the cell line or tissue of interest

-

Streptavidin-conjugated magnetic beads or agarose (B213101) resin

-

Wash buffers (e.g., PBS with low concentration of non-ionic detergent)

-

Elution buffer (e.g., high concentration of biotin (B1667282), or a denaturing buffer like SDS-PAGE sample buffer)

-

Mass spectrometer for protein identification

Procedure:

-

Preparation of Cell Lysate: Harvest cells and prepare a native protein lysate using a mild lysis buffer to preserve protein-protein interactions.

-

Incubation with Bait: Incubate the cell lysate with biotinylated R3S for a predetermined time (e.g., 1-4 hours) at 4°C with gentle rotation. In a parallel control experiment, incubate lysate with non-biotinylated R3S and/or biotin alone.

-

Capture of Protein Complexes: Add streptavidin-conjugated beads to the lysate and incubate for another 1-2 hours at 4°C to allow the biotinylated R3S-protein complexes to bind to the beads.[12][13]

-

Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant and wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

-

Identification of Interacting Proteins: Analyze the eluted proteins by SDS-PAGE followed by silver staining or by in-solution digestion and subsequent analysis by mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with R3S.[14][15]

-

Validation: Putative targets identified by mass spectrometry should be validated using orthogonal methods, such as CETSA (Protocol 1) or Western blotting.

Conclusion and Future Directions

The study of Resveratrol-3-O-sulfate is revealing a complex and promising pharmacological profile. While some of its effects are likely mediated by its conversion to resveratrol, there is compelling evidence for its own direct biological activities. The quantitative data presented herein for its interaction with targets like COX-1, COX-2, and mitoNEET, along with its effects on inflammatory and cancer cell signaling, underscore its therapeutic potential.

For drug development professionals, R3S represents an intriguing molecule. Its favorable pharmacokinetic profile compared to resveratrol, combined with its bioactivity, makes it a candidate for further investigation. Future research should focus on employing unbiased, large-scale screening methods, such as the proteomic techniques outlined in this guide, to comprehensively map the direct protein targets of R3S. Elucidating the full spectrum of its molecular interactions will be critical in unlocking its potential as a novel therapeutic agent for a range of diseases, from inflammatory disorders to cancer.

References

- 1. Resveratrol-sulfates provide an intracellular reservoir for generation of parent resveratrol, which induces autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resveratrol: Health Benefits, Safety Information, Dosage, and More [webmd.com]

- 4. Between the Devil and the Deep Blue Sea—Resveratrol, Sulfotransferases and Sulfatases—A Long and Turbulent Journey from Intestinal Absorption to Target Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resveratrol Shown Effective against Cancer After the Body Converts It - BioResearch - Labmedica.com [labmedica.com]

- 6. Selective Synthesis and Biological Evaluation of Sulfate-Conjugated Resveratrol Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. benchchem.com [benchchem.com]

- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pelagobio.com [pelagobio.com]

- 12. synapsewaves.com [synapsewaves.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. academic.oup.com [academic.oup.com]

- 15. tandfonline.com [tandfonline.com]

Resveratrol-3-O-sulfate Sodium: A Core Metabolite in Focus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (B1683913), a well-studied polyphenolic compound, undergoes extensive metabolism in vivo, leading to the formation of various conjugates, among which resveratrol sulfates are prominent. This technical guide focuses on a key metabolite, Resveratrol-3-O-sulfate, in its sodium salt form. We delve into its biological activities, present available quantitative data in a structured format, provide detailed experimental methodologies for its synthesis, purification, and biological evaluation, and visualize its known molecular interactions through signaling pathway diagrams. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of resveratrol and its metabolites.

Introduction

While resveratrol has demonstrated a wide array of biological activities in preclinical studies, its low bioavailability has been a significant hurdle for clinical translation. Following oral administration, resveratrol is rapidly metabolized in the intestines and liver, with sulfate (B86663) and glucuronide conjugates being the major forms found in systemic circulation. Resveratrol-3-O-sulfate is one of the most abundant of these metabolites.[1][2] Understanding the biological activities and pharmacokinetic profile of this metabolite is crucial for elucidating the in vivo mechanisms of action of resveratrol and for the development of related therapeutic agents. This guide provides a detailed overview of the current knowledge on Resveratrol-3-O-sulfate sodium.

Chemical and Physical Properties

Resveratrol-3-O-sulfate sodium is an organic sodium salt of the 3-O-sulfate derivative of trans-resveratrol.

| Property | Value | Reference |

| Chemical Name | 5-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,3-benzenediol, 1-(hydrogen sulfate), monosodium salt | |

| CAS Number | 858127-11-4 | |

| Molecular Formula | C₁₄H₁₁NaO₆S | [3] |

| Molecular Weight | 330.3 g/mol | [4] |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO | [4] |

| Storage | -20°C | [3][4] |

Biological Activities and Quantitative Data

Resveratrol-3-O-sulfate exhibits a range of biological activities, some of which are comparable to the parent compound, resveratrol.

Anti-inflammatory Activity

Resveratrol-3-O-sulfate has demonstrated significant anti-inflammatory properties. In a study using lipopolysaccharide (LPS)-stimulated U-937 macrophages, the metabolite was shown to decrease the expression and release of several pro-inflammatory cytokines.[3][4]

| Cytokine | Concentration of Resveratrol-3-O-sulfate | % Decrease in Expression/Release | Cell Line |

| IL-1α | 1 µM | 61.2% | U-937 |

| IL-1β | 1 µM | 76.6% | U-937 |

| IL-6 | 1 µM | 42.2% | U-937 |

| TNF-α | 1 µM | Similar to resveratrol | U-937 |

| IL-6 | 1 µM | Similar to resveratrol | U-937 |

Cyclooxygenase (COX) Inhibition

The metabolite has been shown to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.

| Enzyme | IC₅₀ (µM) | Reference |

| COX-1 | 3.60 | [5] |

| COX-2 | 7.53 | [5] |

Antiproliferative and Pro-apoptotic Activity

Resveratrol-3-O-sulfate has been observed to inhibit the growth of cancer cells and induce apoptosis. It dose-dependently decreases the growth of Caco-2 colorectal adenocarcinoma cells at concentrations ranging from 10 to 100 µM and induces apoptosis at concentrations of 25 and 50 µM.[3][4]

Antioxidant Activity

The metabolite possesses antioxidant properties, as demonstrated in a Trolox assay.[3][4] Quantitative data for direct comparison is still emerging in the literature.

Interaction with mitoNEET